Voreloxin Hydrochloride

Descripción general

Descripción

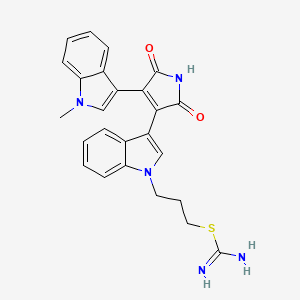

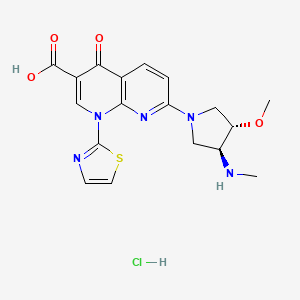

Voreloxin Hydrochloride is a first-in-class anticancer quinolone derivative . It intercalates DNA and inhibits topoisomerase II, inducing site-selective DNA double-strand breaks .

Molecular Structure Analysis

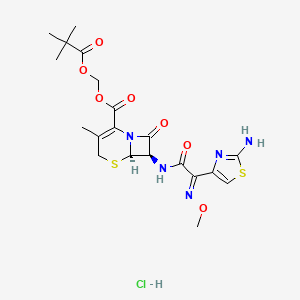

The molecular formula of Voreloxin Hydrochloride is C18H20ClN5O4S . The molecular weight is 437.9 . Further details about its molecular structure are not provided in the available resources.Chemical Reactions Analysis

Voreloxin Hydrochloride intercalates DNA and poisons topoisomerase II, causing DNA double-strand breaks . It’s differentiated both structurally and mechanistically from other topoisomerase II poisons currently in use as chemotherapeutics .Physical And Chemical Properties Analysis

Voreloxin Hydrochloride is a solid substance . It should be stored at -20°C for long term and 0-4℃ for short term .Aplicaciones Científicas De Investigación

Treatment of Acute Myeloid Leukemia (AML)

Voreloxin Hydrochloride has been actively studied for its efficacy in treating AML. It acts synergistically with cytarabine, a standard AML treatment, enhancing the activity of both agents . Clinical trials have shown that this combination can lead to bone marrow aplasia in vivo, which is consistent with the treatment paradigm for AML .

Therapy for Platinum-Resistant Ovarian Cancer

Voreloxin is undergoing Phase 2 clinical trials for the treatment of platinum-resistant ovarian cancer. Its ability to intercalate DNA and poison topoisomerase II makes it a promising candidate for treating this challenging form of cancer .

Solid Tumor Management

Phase 1 clinical experiences have reported voreloxin’s activity in patients with relapsed/refractory solid tumors. It has shown an acceptable safety profile and clinical activity, with some patients achieving stable disease and partial responses .

Mechanism of Action Research

Voreloxin’s unique mechanism of action as a topoisomerase II poison that causes site-selective DNA double-strand breaks has been a subject of extensive research. Understanding its mechanism can inform the development of new cancer therapies .

Combination Therapy Studies

Research has also focused on the effects of voreloxin in combination with other drugs. For instance, its combination with cytarabine has been shown to have additive or synergistic effects in vitro and supra-additive effects in vivo .

Drug Resistance and Toxicity Profiling

Voreloxin’s potential to overcome common tumor resistance mechanisms and its side-effect profile compared to other topoisomerase II-targeting drugs are important areas of ongoing research .

Preclinical Model Development

Preclinical studies using voreloxin have been instrumental in developing models for human cancers, including drug-resistant cell lines and xenograft models, to better understand its therapeutic potential .

Mecanismo De Acción

Target of Action

Voreloxin Hydrochloride primarily targets Topoisomerase II , a critical enzyme for DNA replication, transcription, and chromosome segregation . This enzyme is a well-validated target of anti-neoplastic drugs .

Mode of Action

Voreloxin Hydrochloride operates by intercalating DNA and poisoning Topoisomerase II . This interaction leads to the induction of site-selective DNA double-strand breaks . It’s important to note that the intercalation is required for Voreloxin’s activity .

Biochemical Pathways

The primary biochemical pathway affected by Voreloxin Hydrochloride is the DNA replication pathway. By intercalating DNA and poisoning Topoisomerase II, Voreloxin Hydrochloride disrupts the normal function of this enzyme, leading to DNA double-strand breaks . This results in G2 arrest and apoptosis .

Pharmacokinetics

Voreloxin Hydrochloride exhibits favorable pharmacokinetic properties. It has low clearance (2 L/h/m^2), a long terminal half-life (22 hours), and dose-proportional exposure . Its volume of distribution at steady state exceeds total body water, but is at least eightfold lower than that of the anthracycline daunomycin .

Result of Action

The molecular and cellular effects of Voreloxin Hydrochloride’s action include the induction of DNA double-strand breaks, G2 arrest, and apoptosis . These effects are dose-dependent and site-selective .

Action Environment

The action, efficacy, and stability of Voreloxin Hydrochloride can be influenced by various environmental factors.

Safety and Hazards

Voreloxin Hydrochloride is toxic and contains a pharmaceutically active ingredient . It’s a moderate to severe irritant to the skin and eyes . If inhaled, it’s advised to move to fresh air and give oxygen if breathing is difficult . If it contacts the skin, it should be washed off immediately with plenty of water .

Direcciones Futuras

Voreloxin Hydrochloride is currently in Phase 2 clinical trials for the treatment of acute myeloid leukemia and platinum-resistant ovarian cancer . The ongoing clinical evaluation of Voreloxin Hydrochloride both alone and in combination with cytarabine for the treatment of acute myeloid leukemia is supported by the data .

Propiedades

IUPAC Name |

7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4S.ClH/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18;/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26);1H/t12-,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZCCQHWCOXGCL-QNTKWALQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438412 | |

| Record name | Voreloxin Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Voreloxin Hydrochloride | |

CAS RN |

175519-16-1 | |

| Record name | Voreloxin Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.